Elacestrant-d4-1

CAS No.:

Cat. No.: VC16588330

Molecular Formula: C30H38N2O2

Molecular Weight: 462.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H38N2O2 |

|---|---|

| Molecular Weight | 462.7 g/mol |

| IUPAC Name | (6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

| Standard InChI | InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |

| Standard InChI Key | SIFNOOUKXBRGGB-LSVQWTANSA-N |

| Isomeric SMILES | [2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |

| Canonical SMILES | CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Introduction

Chemical Structure and Molecular Properties

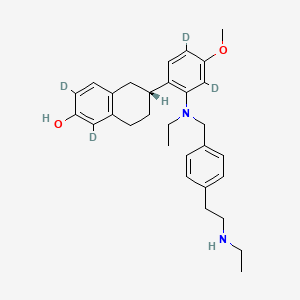

Elacestrant-d4-1 ((6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol-d4) is a deuterium-labeled analog of elacestrant, wherein four hydrogen atoms are replaced with deuterium isotopes. This modification preserves the parent compound’s core structure—a nonsteroidal tetrahydronaphthalenol scaffold—while altering its pharmacokinetic profile . The molecular formula of Elacestrant-d4-1 is C30H34D4N2O2, with an average molecular weight of 462.67 g/mol and a monoisotopic mass of 462.31 . Deuterium incorporation occurs at specific positions to minimize metabolic oxidation, a strategy employed to extend half-life and improve bioanalytical detection sensitivity .

The structural integrity of Elacestrant-d4-1 ensures high affinity for ERα, with a half maximal inhibitory concentration (IC50) of 48 nM, compared to 870 nM for ERβ . This selectivity is critical for targeting ER+ breast cancer cells while sparing tissues reliant on ERβ signaling .

Synthesis and Analytical Characterization

Synthetic Methodology

The synthesis of Elacestrant-d4-1 involves deuterium exchange at specific hydrogen positions within the elacestrant backbone. Key steps include:

-

Deuteration of Precursors: Selective deuteration using catalysts such as palladium-on-carbon in deuterated solvents (e.g., D2O or deuterated methanol) .

-

Purification: High-performance liquid chromatography (HPLC) with reversed-phase C18 columns to isolate deuterated isoforms .

-

Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify deuteration efficiency and purity (>98%) .

Analytical Applications

Elacestrant-d4-1 is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For example, in phase 1 studies, it enabled precise quantification of elacestrant in plasma, cerebrospinal fluid (CSF), and tumor tissues . The assay validated by PRA Health Sciences demonstrated a linear range of 0.05–100 ng/mL with a lower limit of quantification (LLOQ) of 0.05 ng/mL . Chromatographic separation employed an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm) with a gradient mobile phase of acetonitrile and 0.1% formic acid .

Pharmacokinetic Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume